Ethyl 4-(3-(5-oxo-4-pentyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanoyl)piperazine-1-carboxylate
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Description
Ethyl 4-(3-(5-oxo-4-pentyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanoyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C22H30N6O4S and its molecular weight is 474.58. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-(3-(5-oxo-4-pentyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanoyl)piperazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-(3-(5-oxo-4-pentyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanoyl)piperazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activities
Various compounds within the families related to the chemical structure have been synthesized and evaluated for their biological activities. For instance, novel 1,2,4-triazolo[1,5-a]pyrimidine derivatives have been synthesized and tested for antihypertensive, antimicrobial, antiurease, and antilipase activities. These studies demonstrate the potential utility of such compounds in developing new pharmacological agents targeting cardiovascular diseases and infections caused by bacteria, fungi, and other pathogens. Bayomi et al., 1999; Başoğlu et al., 2013.
Antimicrobial and Antitumor Agents
The research also extends to the synthesis of thiazolopyrimidines and related heterocyclic systems with promising antimicrobial activity and explored their potential as antitumor agents. These studies underline the importance of such chemical structures in developing new treatments for infectious diseases and cancer. Youssef et al., 2011.
Insecticidal Applications
Additionally, some derivatives have been synthesized and assessed for their insecticidal activities against specific pests, highlighting their potential use in agricultural pest control. This suggests a possible application of Ethyl 4-(3-(5-oxo-4-pentyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanoyl)piperazine-1-carboxylate in developing new agrochemicals. Fadda et al., 2017.
Antituberculous Activity
Further research has been conducted on analogs for their antituberculous activity, providing a foundation for the potential therapeutic applications of Ethyl 4-(3-(5-oxo-4-pentyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanoyl)piperazine-1-carboxylate in treating tuberculosis. Titova et al., 2019.
properties
IUPAC Name |
ethyl 4-[3-(7-oxo-8-pentyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl)propanoyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O4S/c1-3-5-6-10-27-20(30)19-16(9-15-33-19)28-17(23-24-21(27)28)7-8-18(29)25-11-13-26(14-12-25)22(31)32-4-2/h9,15H,3-8,10-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZISCCIVRDURGAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)N4CCN(CC4)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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